molecular formula C11H15BrO B3033066 1-(Bromomethyl)-4-tert-butoxybenzene CAS No. 76175-06-9

1-(Bromomethyl)-4-tert-butoxybenzene

Cat. No.: B3033066
CAS No.: 76175-06-9
M. Wt: 243.14 g/mol
InChI Key: LRRZLPXRRBMEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-4-tert-butoxybenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, where a bromomethyl group is attached to the benzene ring at the para position relative to a tert-butoxy group

Mechanism of Action

Target of Action

The primary target of 1-(Bromomethyl)-4-tert-butoxybenzene is the carbon-carbon bond in organic compounds. This compound is often used as a reagent in Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation. In this process, the bromomethyl group acts as an electrophile, attracting electron-rich nucleophiles. This interaction results in the formation of a new carbon-carbon bond .

Biochemical Pathways

It’s known that the compound plays a crucial role in the suzuki-miyaura coupling reaction, which is a key step in many synthetic pathways in organic chemistry .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond. This can lead to the synthesis of complex organic molecules, enabling the creation of a wide range of chemical compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. These include the presence of a catalyst (typically a palladium compound), the pH of the solution, and the temperature. Optimal conditions can enhance the efficiency of the Suzuki-Miyaura coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-tert-butoxybenzene can be synthesized through a multi-step process. One common method involves the bromination of 4-tert-butoxytoluene. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-tert-butoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is 4-tert-butoxytoluene.

Scientific Research Applications

1-(Bromomethyl)-4-tert-butoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-(Chloromethyl)-4-tert-butoxybenzene
  • 1-(Iodomethyl)-4-tert-butoxybenzene
  • 1-(Bromomethyl)-4-methoxybenzene

Comparison: 1-(Bromomethyl)-4-tert-butoxybenzene is unique due to the presence of both a bromomethyl and a tert-butoxy group. The bromomethyl group provides high reactivity, while the tert-butoxy group offers steric hindrance and electron-donating properties, making it distinct from its analogs. The combination of these functional groups allows for selective reactions and applications that may not be achievable with similar compounds.

Properties

IUPAC Name

1-(bromomethyl)-4-[(2-methylpropan-2-yl)oxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRZLPXRRBMEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601856
Record name 1-(Bromomethyl)-4-tert-butoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76175-06-9
Record name 1-(Bromomethyl)-4-tert-butoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Bromomethyl)-4-tert-butoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-4-tert-butoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-4-tert-butoxybenzene
Reactant of Route 3
Reactant of Route 3
1-(Bromomethyl)-4-tert-butoxybenzene
Reactant of Route 4
1-(Bromomethyl)-4-tert-butoxybenzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(Bromomethyl)-4-tert-butoxybenzene
Reactant of Route 6
Reactant of Route 6
1-(Bromomethyl)-4-tert-butoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.